Lysophosphatidylcholine

Catalog No.
S620994
CAS No.
9008-30-4
M.F
C10H22NO7P
M. Wt
299.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysophosphatidylcholine

CAS Number

9008-30-4

Product Name

Lysophosphatidylcholine

IUPAC Name

(3-acetyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C10H22NO7P

Molecular Weight

299.26 g/mol

InChI

InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3

InChI Key

RYCNUMLMNKHWPZ-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Synonyms

1-palmitoyl-2-lysophosphatidylcholine, 1-Pam-2-lysoPtdCho

Canonical SMILES

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Marker and Factor in Disease Progression

Studies suggest that LPC levels might be linked to the development and progression of various diseases, including:

  • Cardiovascular diseases: Research indicates a potential association between elevated LPC levels and increased risk of cardiovascular events like heart attack and stroke . However, the exact mechanisms and specific LPC species involved remain under investigation.
  • Neurodegenerative diseases: Studies in animal models suggest that LPC levels might play a role in the development of Alzheimer's disease and other neurodegenerative conditions . However, the findings are complex and require further exploration.

It's important to note that the research is still ongoing, and the exact role of LPC in these diseases is not fully understood. More research is needed to determine the potential of using LPC levels as a diagnostic tool or therapeutic target.

Potential Therapeutic Target

The diverse biological functions of LPC have led researchers to explore its potential as a therapeutic target for various conditions:

  • Chronic pain: Studies suggest that LPC might contribute to inflammatory and neuropathic pain . Further research is needed to determine the efficacy and safety of targeting LPC in pain management.
  • Cancer treatment: Research suggests that LPC might play a role in cancer cell growth and proliferation . However, the findings are complex and require further investigation to determine the potential of targeting LPC for cancer treatment.

Lysophosphatidylcholine is a phospholipid that plays significant roles in cellular signaling and membrane dynamics. It is formed by the hydrolysis of phosphatidylcholine, specifically through the removal of one fatty acid from the glycerol backbone at the sn-1 position, resulting in a molecule characterized as 2-acyl-sn-glycero-3-phosphocholine. This compound exists in various forms, primarily as 1-lysophosphatidylcholine and 2-lysophosphatidylcholine, which are interconvertible under physiological conditions .

Lysophosphatidylcholine can undergo several chemical transformations:

  • Formation: It is produced from phosphatidylcholine by the action of enzymes such as phospholipase A1, which hydrolyzes the sn-1 fatty acid. Phospholipase B can further hydrolyze both the sn-1 and sn-2 positions, yielding both 1-lysophosphatidylcholine and 2-lysophosphatidylcholine .
  • Isomerization: Under physiological conditions, 1-lysophosphatidylcholine can convert to 2-lysophosphatidylcholine through acyl group migration. This reaction reaches an equilibrium where approximately 90% of the product is 2-lysophosphatidylcholine .
  • Reacylation: Enzymes such as lysophospholipase-transacylase can transfer acyl groups back to lysophosphatidylcholine, regenerating phosphatidylcholine .

Lysophosphatidylcholine exhibits various biological activities:

  • Inflammation: It amplifies inflammatory responses in human cells by enhancing microbial Toll-like receptor ligand-induced reactions, particularly in intestinal epithelial cells and macrophages .
  • Cell Signaling: Lysophosphatidylcholine acts as a "find-me" signal released by apoptotic cells, attracting phagocytes for clearance .
  • Demyelination: In laboratory settings, lysophosphatidylcholine is used to induce demyelination in brain slices, mimicking conditions seen in multiple sclerosis .
  • Developmental Role: It is critical for normal brain development; deficiencies can lead to severe conditions like lethal microcephaly .

There are several methods for synthesizing lysophosphatidylcholine:

  • Enzymatic Hydrolysis: Utilizing phospholipases (A1 or B) to hydrolyze phosphatidylcholine.
  • Chemical Synthesis: Recent advancements have allowed for regioselective synthesis using specific intermediates to achieve pure lysophosphatidylcholine .
  • Spontaneous Deacylation: Oxidized phospholipids can undergo spontaneous deacylation to yield lysophosphatidylcholine .

Lysophosphatidylcholine has diverse applications across various fields:

  • Biomedical Research: Used as a tool to study cell signaling and demyelination processes.
  • Pharmaceutical Development: Variants of lysophosphatidylcholine are being explored for their anti-cancer properties due to their ability to induce apoptosis without targeting DNA directly .
  • Food Industry: Employed in degumming vegetable oils through enzymatic processes, enhancing oil yield during production .

Research indicates that lysophosphatidylcholine interacts with various biological systems:

  • Immune Response Modulation: Studies show that it enhances differentiation of monocytes into dendritic cells and amplifies immune responses during infections .
  • Neuroinflammation: Its role in neuroinflammatory processes has been highlighted, particularly concerning its involvement in diseases like multiple sclerosis and Alzheimer's disease .

Lysophosphatidylcholine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
PhosphatidylcholineGlycerolipidContains two fatty acids; primary component of cell membranes.
SphingomyelinSphingolipidContains a sphingosine backbone; important for myelin sheath formation.
LysophosphatidylethanolamineGlycerolipidSimilar signaling properties; involved in apoptosis.
Alkyl-LysophospholipidsModified LysophospholipidMore stable analogs with potential anti-cancer properties.

Lysophosphatidylcholine is unique due to its specific role in inflammation and apoptosis signaling pathways, distinguishing it from other similar compounds that may not exhibit these functions at the same level or context.

Physical Description

Solid

XLogP3

-1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

299.11338904 g/mol

Monoisotopic Mass

299.11338904 g/mol

Heavy Atom Count

19

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

Lysophosphatidylcholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Modify: 2023-08-15
1. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19902. R. Woodruff and R. Franklin “Demyelination and remyelination of the caudal cerebellar peduncle of adult rats following stereotaxic injections oflysolecithin, ethidium bromide, and complement/anti-galactocerebroside: A comparative study” Glia, vol. 25 pp. 216-228, 19993. P. Henry et al. “Impairment of endothelium-dependent arterial relaxation by lysolecithin in modified low-density lipoproteins” Nature, vol. 344 pp. 160-162, 19904.E. Omerovic et al. “Pro-Arrhythmic Effects of Lysolecithin on Isolated Cardiomyocytes” Circulation, 2008;118:S_922

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